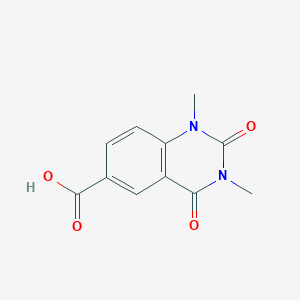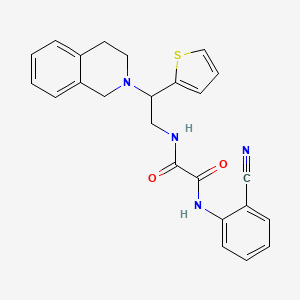![molecular formula C9H15Br B2605453 6-Bromo-2,2-dimethylspiro[3.3]heptane CAS No. 2378501-10-9](/img/structure/B2605453.png)
6-Bromo-2,2-dimethylspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethylspiro[3.3]heptane is a chemical compound with the CAS Number: 2378501-10-9 . It has a molecular weight of 203.12 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1(CC2(C1)CC(C2)Br)C .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Terpenoid Insect Repellent : A study highlighted the isolation of a nitrogen-containing terpene, resembling 6-Bromo-2,2-dimethylspiro[3.3]heptane, from the defensive secretion of the millipede Polyzonium rosalbum. This compound acts as a repellent to natural enemies of the millipede, such as ants, and serves as a topical irritant to insects (Smolanoff et al., 1975).
Silicon and Germanium Spiro Compounds : Research into the synthesis of four-membered spiro compounds involving silicon and germanium has been conducted. The study reports on the reaction of 1,3-di-Grignard reagent with silicon or germanium tetrachloride yielding tetramethyl metallaspiro[3.3]heptanes, demonstrating the versatility of spiro compounds in organometallic chemistry (Heisteeg et al., 1986).
Dehydrobromination Studies : A study focused on the preparation of apoverbenone through the dehydrobromination of a sterically hindered bromo-ketone, illustrating the synthetic utility of bromo-substituted spiro compounds in organic synthesis (Grimshaw et al., 1972).
Applications in Drug Discovery and Material Science
Spirocyclic Amino Acids Synthesis : Synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants, showcases the potential of spiro[3.3]heptane derivatives in drug discovery. These compounds serve as building blocks for the synthesis of library members or individual compounds on a preparative scale, highlighting their importance in medicinal chemistry (Guerot et al., 2011).
Laser-powered Pyrolysis : The study on laser-powered homogeneous pyrolysis of 4-silaspiro[3,3]heptane, resulting in the formation of 2-silaallene and its polymer, demonstrates the chemical transformation capabilities of spiro compounds under specific conditions. This research provides insight into the use of spiro compounds in materials science (Urbanova et al., 1996).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,2-dimethylspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDHSOBBKIGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)


![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)
![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

